molecular formula C8H10FNO B2907394 (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol CAS No. 2248184-81-6

(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol

Cat. No.: B2907394
CAS No.: 2248184-81-6
M. Wt: 155.172
InChI Key: MSHYIMNYMOHYAU-LURJTMIESA-N
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Description

(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol is a chiral fluorinated pyridine derivative characterized by a propan-1-ol chain at the 4-position of a 2-fluoropyridine ring. The (2R) stereochemistry introduces enantioselectivity, which is critical in pharmaceutical and agrochemical applications where stereospecific interactions with biological targets are paramount.

Properties

IUPAC Name

(2R)-2-(2-fluoropyridin-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-6(5-11)7-2-3-10-8(9)4-7/h2-4,6,11H,5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHYIMNYMOHYAU-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-fluoropyridine.

    Grignard Reaction: The 2-fluoropyridine undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to introduce the propanol moiety.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to isolate the (2R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: The major product is (2R)-2-(2-Fluoropyridin-4-yl)propan-1-one.

    Reduction: The major product is (2R)-2-(2-Fluoropyridin-4-yl)propane.

    Substitution: The major products depend on the nucleophile used, such as (2R)-2-(2-Aminopyridin-4-yl)propan-1-ol when using an amine.

Scientific Research Applications

(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chiral propanol moiety may also play a role in the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Substituent Effects Potential Applications
(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol 2-Fluoro at pyridine; (2R)-propan-1-ol at C4 Enhanced lipophilicity (fluorine); stereospecific interactions Pharmaceutical intermediates
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol 2-Amino and 5-fluoro at pyridine; propan-1-ol at C3 Increased polarity (amino group); altered electronic effects Antimicrobial agents, enzyme inhibitors
2-{2-[(1R)-1-[3-(Cyclopropyloxy)... (see Note) Thiazole, hexafluoropropanol, cyclopropyloxy, and difluoromethoxy substituents; (1R) configuration High metabolic stability (fluorine clusters); steric bulk for targeted binding Anti-inflammatory or kinase-targeting drugs

Note: The third compound’s full name is truncated for brevity (see for full structure).

Key Findings and Analysis

Positional and Functional Group Variations: The 2-fluoro substituent in the target compound vs. the 5-fluoro/2-amino groups in 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol significantly alters electronic properties. The propan-1-ol chain position (C4 in the target vs. C3 in the first comparator) affects spatial orientation in binding pockets, with C4 placement likely favoring interactions with planar aromatic systems in enzymes.

Stereochemical and Structural Complexity: The (2R) configuration in the target compound contrasts with the (1R) configuration in the hexafluoropropanol derivative. Such stereochemical differences may lead to divergent biological activities, as seen in enantioselective drug metabolism.

Therapeutic Implications: The target compound’s simpler structure suggests utility as a versatile intermediate, whereas the hexafluoropropanol derivative’s complexity indicates optimization for specific receptor binding (e.g., kinase ATP pockets). Fluorine placement (2- vs. 5-) on pyridine modulates electron-withdrawing effects, influencing π-π stacking and acidity of adjacent protons, critical for catalytic interactions.

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